7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one
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Overview
Description
The compound 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is a complex organic molecule It features a chromen-2-one core structure, which is a derivative of coumarin, and is functionalized with a piperazine ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one: has several scientific research applications:
Mechanism of Action
The mechanism by which 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and piperazine ring are key functional groups that enable the compound to bind to specific sites, modulating biological pathways and eliciting a response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-substituted piperazines and chromen-2-one derivatives. Examples are:
- 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one
- 4-[4-(4-fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol
Uniqueness
The uniqueness of 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25FN2O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C24H25FN2O4/c1-15-16(2)24(29)31-23-17(3)21(9-8-20(15)23)30-14-22(28)27-12-10-26(11-13-27)19-6-4-18(25)5-7-19/h4-9H,10-14H2,1-3H3 |
InChI Key |
XVAMGFDASHBTLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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